3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydronaphthalen-1-yliminomethyl)cyclohex-2-en-1-one
Description
3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydronaphthalen-1-yliminomethyl)cyclohex-2-en-1-one is an organic compound with a complex structure that combines a cyclohexene ring with a tetrahydronaphthalene moiety
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydronaphthalen-1-yliminomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2)10-17(21)15(18(22)11-19)12-20-16-9-5-7-13-6-3-4-8-14(13)16/h3-4,6,8,12,16,21H,5,7,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQQDEKRGGKIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2CCCC3=CC=CC=C23)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydronaphthalen-1-yliminomethyl)cyclohex-2-en-1-one typically involves the condensation of 1,3-cyclohexanedione with an appropriate aldehyde, followed by the introduction of the tetrahydronaphthalene moiety. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, hydroxyl groups, and other nucleophiles under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydronaphthalen-1-yliminomethyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydronaphthalen-1-yliminomethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-5,5-dimethyl-2-cyclohexen-1-one
- 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
- 2,2′-Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)
Uniqueness
Compared to similar compounds, 3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydronaphthalen-1-yliminomethyl)cyclohex-2-en-1-one is unique due to the presence of the tetrahydronaphthalene moiety, which imparts distinct structural and electronic properties. This uniqueness can lead to different reactivity and biological activities, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
